An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of D-Lyxose
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemical properties of D-Lyxose. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and carbohydrate chemistry. This document details the fundamental characteristics of D-Lyxose, including its structural representations, key chemical data, and its relationship with other aldopentoses.
Introduction to D-Lyxose
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group.[1] Its chemical formula is C₅H₁₀O₅.[1][2] While not as abundant in nature as other sugars like glucose or fructose, D-Lyxose is a component of bacterial glycolipids and holds significance as a synthetic intermediate in the preparation of other rare sugars and as a chiral building block in pharmaceutical development.[1][3] It exists as a white crystalline solid at room temperature and is readily soluble in water.[2]
Quantitative Data
A summary of the key quantitative data for D-Lyxose is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal | [2][4] |
| Chemical Formula | C₅H₁₀O₅ | [1][2] |
| Molar Mass | 150.13 g/mol | [2][4][5] |
| CAS Number | 1114-34-7 | [2][5] |
| SMILES Notation | C(--INVALID-LINK--O)O">C@HO)O | [4] |
| InChI Key | PYMYPHUHKUWMLA-UOWFLXDJSA-N | [6][7] |
| Melting Point | 106-107 °C | |
| Optical Rotation | [α]D²⁰ = +5.5° → -14.0° (in water) | |
| Solubility in Water | 50 mg/mL | [2] |
Chemical Structure and Stereochemistry
The structure and stereochemistry of D-Lyxose are fundamental to its chemical behavior and biological role. As an aldopentose, it possesses three chiral centers, giving rise to a number of stereoisomers.
Fischer and Haworth Projections
The stereochemistry of D-Lyxose is most clearly represented using Fischer and Haworth projections.
-
Fischer Projection: In its open-chain form, the Fischer projection of D-Lyxose shows the spatial arrangement of the hydroxyl (-OH) groups around the chiral carbons. For D-Lyxose, the hydroxyl group on the highest numbered chiral carbon (C4) is on the right side, defining it as a D-sugar. The hydroxyl groups on C2 and C3 are on the left side.
-
Haworth Projection: In solution, D-Lyxose predominantly exists in a cyclic hemiacetal form, which can be represented by a Haworth projection.[8] The hydroxyl group on C4 attacks the aldehyde carbon (C1) to form a five-membered ring (a furanose) or, more commonly, a six-membered ring (a pyranose). This cyclization creates a new chiral center at C1, known as the anomeric carbon, resulting in two anomers: α-D-Lyxopyranose and β-D-Lyxopyranose.[9] The orientation of the hydroxyl group on the anomeric carbon determines whether the anomer is α (down) or β (up) in the Haworth projection.
Stereochemical Relationships
D-Lyxose is part of the family of D-aldopentoses, which includes D-Ribose, D-Arabinose, and D-Xylose. These sugars are all stereoisomers of each other.
-
Epimers: D-Lyxose is the C'-2 epimer of D-Xylose, meaning they differ only in the stereochemical configuration at the second carbon atom.[1]
-
Enantiomers: The enantiomer of D-Lyxose is L-Lyxose, which is its non-superimposable mirror image.
The stereochemical relationships between the D-aldopentoses can be visualized as a logical progression of epimerization.
Caption: Stereochemical relationships of D-aldopentoses.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of D-Lyxose in a research setting. While specific laboratory procedures can vary, the following sections outline the fundamental methodologies.
Synthesis of D-Lyxose via Ruff Degradation of D-Galactose
The Ruff degradation is a classic method for shortening the carbon chain of an aldose by one carbon.[10] The synthesis of D-Lyxose from D-Galactose involves the following key steps:
-
Oxidation of D-Galactose: D-Galactose is first oxidized to D-galactonic acid. This is typically achieved using a mild oxidizing agent such as bromine water in a neutral or slightly acidic solution. The reaction selectively oxidizes the aldehyde group at C1 to a carboxylic acid.
-
Oxidative Decarboxylation: The resulting D-galactonic acid is then subjected to oxidative decarboxylation. This step is commonly carried out using hydrogen peroxide with a catalytic amount of a ferric salt (e.g., ferric sulfate or ferric acetate). This reaction removes the carboxyl group as carbon dioxide and oxidizes the hydroxyl group at C2 to a new aldehyde group, yielding D-Lyxose.
-
Purification: The final product, D-Lyxose, is then purified from the reaction mixture. This typically involves neutralization, removal of inorganic salts, and crystallization from a suitable solvent system, such as ethanol-water mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of D-Lyxose, providing detailed information about its conformation in solution.
-
Sample Preparation: A sample of D-Lyxose is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 10-50 mg/mL. A small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing.
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to observe the proton signals. In D₂O, the hydroxyl protons exchange with deuterium and are often not observed. The anomeric proton signal is typically found in the downfield region (around 4.5-5.5 ppm) and its coupling constant (J-value) can help determine the anomeric configuration (α or β).
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum provides information about the carbon skeleton. The anomeric carbon signal is usually found in the 90-100 ppm region.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the proton connectivity within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the overall structure and connectivity.
-
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction provides the most definitive three-dimensional structure of D-Lyxose in its solid, crystalline state.
-
Crystal Growth: High-quality single crystals of D-Lyxose are grown from a supersaturated solution. This is typically achieved by slow evaporation of the solvent or by slow cooling of a saturated solution. Common solvent systems include water, ethanol, or mixtures thereof.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding a precise three-dimensional structure of the D-Lyxose molecule, including bond lengths, bond angles, and stereochemistry.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and stereochemistry of D-Lyxose. The information presented, including the comprehensive data table, structural representations, and outlines of key experimental methodologies, is intended to support the work of researchers and professionals in the fields of carbohydrate chemistry and drug development. A thorough understanding of the fundamental properties of D-Lyxose is essential for its effective utilization in synthesis and for the development of novel therapeutic agents.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 3. askfilo.com [askfilo.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How can I draw the structures of the eight aldopentoses? Which are enanti.. [askfilo.com]
- 7. Khan Academy [khanacademy.org]
- 8. hmdb.ca [hmdb.ca]
- 9. D-Lyxose is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]
- 10. Ruff degradation - Wikipedia [en.wikipedia.org]
